molecular formula C9H19NO5S B2902086 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate CAS No. 112663-43-1

3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate

Cat. No. B2902086
Key on ui cas rn: 112663-43-1
M. Wt: 253.31
InChI Key: IWQHESBNCMOQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008295B2

Procedure details

To a stirring solution of tert-butyl 3-hydroxypropylcarbamate (431 mg) at 0° C. in dichloromethane, triethylamine (686 μL) was added, followed by methanesulfonyl chloride (209 μL). The reaction was stirred for 15 minutes, then allowed to warm to room temperature and stir for 1 hour more. Additional triethylamine (686 μL) and methanesulfonyl chloride (209 μL) were added. One hour later the reaction was diluted with EtOAc and washed with saturated NaHCO3 and brine. The solution was dried over Na2SO4 and concentrated in vacuo to give the titled compound. ESI+ MS: 259 [M+H]+.
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
686 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step Two
Quantity
686 μL
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9].C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>ClCCl.CCOC(C)=O>[CH3:20][S:21]([O:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]([O:7][C:8]([CH3:9])([CH3:11])[CH3:10])=[O:12])(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
431 mg
Type
reactant
Smiles
OCCCNC(OC(C)(C)C)=O
Name
Quantity
686 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
209 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
686 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
209 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 1 hour more
Duration
1 h
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)OCCCNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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